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Compound of Interest

Compound Name: 1-Boc-4-carboxymethyl piperazine

Cat. No.: B130021

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-carboxymethyl piperazine, also known as tert-butyl 4-(carboxymethyl)piperazine-1-
carboxylate, is a bifunctional building block of significant interest in modern organic synthesis
and medicinal chemistry. Its structure incorporates a piperazine scaffold, a privileged motif in
numerous bioactive molecules, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc)
group and the other functionalized with a carboxymethyl group. This arrangement allows for
sequential and selective chemical modifications, making it an invaluable intermediate for the
synthesis of complex molecular architectures, particularly in the development of novel
therapeutics.

The primary utility of 1-Boc-4-carboxymethyl piperazine lies in its role as a versatile linker.
The carboxylic acid moiety provides a reactive handle for amide bond formation with a variety
of amine-containing molecules, while the Boc-protected amine can be deprotected under acidic
conditions to reveal a secondary amine for subsequent functionalization. This "plug-and-play"
nature has led to its widespread adoption in the construction of Proteolysis Targeting Chimeras
(PROTACS), where it serves to connect a target protein-binding ligand to an E3 ligase-
recruiting moiety.

These application notes provide a comprehensive overview of the properties, synthesis, and
key applications of 1-Boc-4-carboxymethyl piperazine, with a focus on its use in the
development of PROTACSs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
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Detailed experimental protocols for its synthesis and subsequent amide coupling reactions are
provided, along with quantitative data to aid in experimental design and optimization.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 1-Boc-4-carboxymethyl
piperazine is essential for its effective application in synthetic chemistry.

Property Value

CAS Number 156478-71-6

Molecular Formula C11H20N204

Molecular Weight 244.29 g/mol

Appearance Off-white to gray solid powder

Soluble in organic solvents such as DMSO,

Solubility
DMF, and alcohols.
Boiling Point 365.5 £ 37.0 °C at 760 mmHg
Density 1.2+0.1 g/lcm?3
Powder: -20°C for 3 years, 4°C for 2 years. In
Storage

solvent: -80°C for 6 months, -20°C for 1 month.

Core Applications

The unique structural features of 1-Boc-4-carboxymethyl piperazine make it a valuable tool
in several areas of organic synthesis and drug discovery.

 PROTAC Linker: This is the most prominent application. The piperazine ring introduces a
degree of conformational rigidity to the linker, which can be crucial for the formation of a
stable and productive ternary complex between the target protein, the PROTAC, and an E3
ligase. The carboxymethyl group allows for straightforward amide bond formation with either
the target protein ligand or the E3 ligase ligand.[1][2]
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o Peptidomimetics: The piperazine scaffold can be incorporated into peptide sequences to
mimic B-turns or to introduce conformational constraints, potentially enhancing biological
activity and metabolic stability.

o Scaffold for Library Synthesis: The bifunctional nature of this building block makes it an ideal
starting point for the parallel synthesis of compound libraries for high-throughput screening.

Application in PROTACSs: Targeting IRAK4

A significant application of 1-Boc-4-carboxymethyl piperazine is in the synthesis of
PROTACSs targeting IRAK4, a key kinase in the innate immune signaling pathway.[3][4][5]
Overactivation of IRAK4 is implicated in various inflammatory and autoimmune diseases, as
well as certain cancers. PROTACSs offer a novel therapeutic strategy by inducing the targeted
degradation of IRAK4 via the ubiquitin-proteasome system, thereby eliminating both its kinase
and scaffolding functions.[6]

The general strategy for synthesizing an IRAK4 PROTAC using this building block involves:

o Amide Coupling: The carboxylic acid of 1-Boc-4-carboxymethyl piperazine is coupled with
an amine-functionalized IRAK4 inhibitor.

o Boc Deprotection: The Boc protecting group is removed from the piperazine nitrogen.

o Second Amide Coupling: The newly exposed secondary amine is coupled with a carboxylic
acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon or a
VHL ligand).

This synthetic workflow is depicted in the following diagram:
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Synthesis of IRAK4 PROTAC
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General synthetic workflow for an IRAK4 PROTAC.
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IRAK4 Signaling Pathway and PROTAC Mechanism of
Action

IRAK4 is a critical component of the Myddosome complex, which is activated downstream of
Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][7] Upon activation, IRAK4
phosphorylates downstream targets, leading to the activation of transcription factors like NF-kB
and AP-1, which in turn drive the expression of pro-inflammatory cytokines. An IRAK4-targeting
PROTAC hijacks the cellular ubiquitin-proteasome system to induce the degradation of IRAK4,
thereby blocking this signaling cascade.
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PROTAC-Mediated Degradation
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IRAK4 signaling and PROTAC-mediated degradation.
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Data Presentation
Quantitative Data for IRAK4 PROTACs

The efficacy of PROTACSs is often quantified by their ability to induce the degradation of the
target protein. The DCso value represents the concentration of the PROTAC required to
degrade 50% of the target protein, while Dmax represents the maximum percentage of
degradation achieved.

PROTAC . .
Linker E3 Ligase Target .
Compoun ) ) . Cell Line DCso (nM)  Dmax (%)
d Moiety Ligand Protein
Compound  Carbon
] VHL IRAK4 PBMCs 3000 50
3 Linker
Compound  Carbon
VHL IRAK4 PBMCs 259 >50
8 Linker
Compound  Spirocyclic
VHL IRAK4 PBMCs 151 >50
9 Pyrimidine
Not
KT-474 N Cereblon IRAK4 RAW 264.7 4.034 >90
specified

Note: Data is compiled from various sources for illustrative purposes and direct comparison
should be made with caution.[4][6]

Comparison of Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields in the synthesis of PROTACs
and other molecules using 1-Boc-4-carboxymethyl piperazine. The following table provides a
comparison of common coupling reagents for the formation of an amide bond between a
carboxylic acid and an amine.
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. Typical .
Coupling . . Typical
Additive Base Solvent Reaction ] Notes
Reagent . Yield (%)
Time (h)

Cost-
effective
and widely
used. The
EDC HOBt DIPEA DMF or 4-24 75-90 urea
DCM byproduct
is water-
soluble,
simplifying
purification.

Forms a
dicyclohex
ylurea
DMAP (DCU)
DCC - DCM 12-24 70 -85 o
(cat.) precipitate
that can be
removed

by filtration.

Highly
efficient
and fast,
often
HATU - DIPEA DMF 1-12 85-95 leading to
cleaner
reactions
and higher
yields.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and
appropriate personal protective equipment (PPE), including safety glasses, lab coat, and

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

gloves, should be worn at all times.

Protocol 1: Synthesis of 1-Boc-4-carboxymethyl
piperazine

This protocol describes a two-step synthesis involving the alkylation of N-Boc-piperazine with
an ester of a haloacetic acid, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate

e To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous tetrahydrofuran (THF), add
triethylamine (1.5 eq).

e Cool the mixture to 0 °C in an ice bath.
e Add tert-butyl bromoacetate (1.1 eq) dropwise to the stirred solution.
» Allow the reaction to warm to room temperature and stir overnight.

e Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Upon completion, quench the reaction with water and extract the product with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography to yield the ester intermediate.
Step 2: Hydrolysis to 1-Boc-4-carboxymethyl piperazine

¢ Dissolve the ester intermediate from Step 1 in a mixture of THF and water.

e Add lithium hydroxide monohydrate (2.0 eq).

 Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance
of the starting material by TLC or LC-MS.
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e Once the reaction is complete, remove the THF under reduced pressure.
» Acidify the remaining agueous solution to pH 4-5 with 1 M HCI.
o Extract the product with ethyl acetate.

e Dry the combined organic layers over anhydrous sodium sulfate and concentrate under
reduced pressure to yield 1-Boc-4-carboxymethyl piperazine as a solid.

Protocol 2: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of 1-Boc-4-carboxymethyl
piperazine with a primary or secondary amine using HATU as the coupling reagent.

Materials:
e 1-Boc-4-carboxymethyl piperazine (1.0 eq)
e Amine (1.1 eq)

e O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1
eq)

e N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
e Anhydrous Dimethylformamide (DMF)
Procedure:

« In a flask, dissolve 1-Boc-4-carboxymethyl piperazine (1.0 eq) and HATU (1.1 eq) in
anhydrous DMF.

e Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-
activate the carboxylic acid.

e Add the amine (1.1 eq) to the activated mixture.

 Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
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e Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
saturated aqueous NaHCOs and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the secondary amine
of the piperazine ring.

Materials:

e Boc-protected piperazine derivative (1.0 eq)
» Trifluoroacetic acid (TFA)

e Anhydrous Dichloromethane (DCM)
Procedure:

o Dissolve the Boc-protected piperazine derivative in anhydrous DCM (a concentration of 0.1-
0.5 M is typical).

e Add an excess of TFA (typically 20-50% v/v).

« Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the consumption
of the starting material by TLC or LC-MS.

e Upon completion, concentrate the reaction mixture under reduced pressure to remove the
excess TFA and DCM.

e Dissolve the residue in a minimal amount of an appropriate solvent and either use directly in
the next step or purify further as needed. Neutralization with a base (e.g., saturated NaHCOs
solution) may be required to obtain the free amine.
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Conclusion

1-Boc-4-carboxymethyl piperazine is a highly valuable and versatile building block in organic
synthesis, particularly for the construction of complex molecules in drug discovery. Its
application as a linker in PROTACSs, exemplified by the development of IRAK4 degraders,
underscores its importance in the rapidly advancing field of targeted protein degradation. The
protocols and data provided in these application notes offer a practical guide for researchers
and scientists to effectively utilize this compound in their synthetic endeavors, facilitating the
development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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